molecular formula C5H2ClIN4 B12863802 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine

5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12863802
M. Wt: 280.45 g/mol
InChI Key: IEWYRPHDKWEJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of pyrimidinylhydrazones under oxidative conditions. One common method is the IBD-mediated oxidative cyclization, which provides moderate to excellent yields . Another approach involves the reaction of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine with methoxide in an alcohol solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis in cancer cells and inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual halogen substitution (chlorine and iodine) makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C5H2ClIN4

Molecular Weight

280.45 g/mol

IUPAC Name

5-chloro-2-iodo-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C5H2ClIN4/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H

InChI Key

IEWYRPHDKWEJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC(=N2)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.